5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S It is known for its unique structure, which includes both nitro and phenoxy groups attached to an imidazo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-nitrophenol with 5-nitroimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major product would depend on the nucleophile used in the reaction.
Scientific Research Applications
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 5-Nitro-6-(3-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
Uniqueness
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is unique due to the specific positioning of the nitro and phenoxy groups, which can significantly influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
Biological Activity
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Structure : The compound features a nitro group and a phenoxy substituent on an imidazo-thiazole scaffold.
- Molecular Formula : C₁₈H₁₁N₅O₅S
- CAS Number : 339008-13-8
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit potent antimicrobial properties. The following table summarizes findings related to the minimum inhibitory concentration (MIC) against various microorganisms:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | ≤0.25 | |
Escherichia coli | 32 | |
Candida albicans | ≤0.25 | |
Mycobacterium tuberculosis | 40 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Antitumor Activity
The compound has also shown promise in cancer research. A study evaluating imidazo[2,1-b][1,3]thiazole derivatives reported significant cytotoxic effects against pancreatic cancer cell lines. The following table outlines the IC50 values for selected derivatives:
These findings indicate that the compound may inhibit cell proliferation and migration by targeting focal adhesion kinase (FAK), which is overexpressed in certain cancers.
The precise mechanisms through which this compound exerts its biological effects are still being investigated. However, it is hypothesized that:
- Inhibition of FAK : The compound may inhibit phosphorylation processes involving FAK, leading to reduced tumor cell viability and migration.
- Nitro Group Activity : Nitro-containing compounds have been shown to interact with various biological targets through redox cycling and reactive oxygen species generation.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives:
- A study demonstrated that combining these compounds with gemcitabine enhanced their antitumor efficacy in pancreatic cancer models by increasing the expression of the gemcitabine transporter hENT-1 .
- Another investigation found that structural modifications of imidazo-thiazoles led to improved antibacterial activity against resistant strains of bacteria .
Properties
IUPAC Name |
5-nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-14(17)7-1-3-8(4-2-7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVMNATTSYMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.